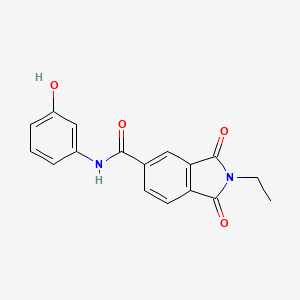![molecular formula C16H17FN2O2 B5362123 N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxyphenyl)urea](/img/structure/B5362123.png)
N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxyphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxyphenyl)urea, also known as FMe-DMT, is a chemical compound that belongs to the class of tryptamines. FMe-DMT is a research chemical that has gained popularity in recent years due to its potential use in scientific research.
作用机制
N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxyphenyl)urea acts as a partial agonist of the serotonin 5-HT2A receptor, which is a G protein-coupled receptor. When this compound binds to the receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and glutamate. This activation of the 5-HT2A receptor is thought to be responsible for the psychedelic effects of this compound, including altered perception, mood, and cognition.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It has also been shown to alter brain activity, particularly in regions involved in sensory processing and emotional regulation. This compound has been reported to produce psychedelic effects, including visual hallucinations, altered sense of time and space, and feelings of euphoria.
实验室实验的优点和局限性
One advantage of using N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxyphenyl)urea in lab experiments is its potency as a 5-HT2A receptor agonist. This allows researchers to study the role of this receptor in various physiological processes. However, the psychedelic effects of this compound can make it difficult to study its effects on specific physiological processes, as the subjective experience of the participant may confound the results. Additionally, the limited availability of this compound may make it difficult for researchers to obtain sufficient quantities for their experiments.
未来方向
There are several future directions for research involving N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxyphenyl)urea. One area of interest is the role of the 5-HT2A receptor in the pathophysiology of psychiatric disorders such as depression and anxiety. Another area of interest is the development of novel therapeutics based on the structure of this compound. Finally, further research is needed to fully understand the mechanism of action of this compound and its effects on various physiological processes.
In conclusion, this compound is a research chemical with potential applications in scientific research, particularly in the field of neuroscience. Its potency as a 5-HT2A receptor agonist makes it a valuable tool for studying the role of this receptor in various physiological processes. However, the psychedelic effects of this compound can make it difficult to study its effects on specific physiological processes. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in the development of novel therapeutics.
合成方法
The synthesis of N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxyphenyl)urea involves the reaction of 4-fluoro-2-nitrophenyl ethyl ether with 2-methoxyphenyl isocyanate in the presence of a reducing agent. The product is then purified using column chromatography. The yield of this compound is typically around 50%.
科学研究应用
N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxyphenyl)urea has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to be a potent agonist of the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. This compound has also been shown to have affinity for other serotonin receptors, including 5-HT1A and 5-HT2C. These receptors are involved in a variety of physiological processes, including anxiety, appetite, and sleep.
属性
IUPAC Name |
1-[2-(4-fluorophenyl)ethyl]-3-(2-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O2/c1-21-15-5-3-2-4-14(15)19-16(20)18-11-10-12-6-8-13(17)9-7-12/h2-9H,10-11H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCFZWJVDUXQVOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2,3-dimethoxybenzyl)-3-hydroxy-3-{[(trans-4-hydroxycyclohexyl)amino]methyl}piperidin-2-one](/img/structure/B5362043.png)
![7-(2-fluoro-5-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5362048.png)
![4-(2,6-dimethylpyridin-3-yl)-N-({1-[(2-methyl-1H-imidazol-1-yl)methyl]cyclopropyl}methyl)pyrimidin-2-amine](/img/structure/B5362054.png)
![5-{2-[2-(2-allylphenoxy)ethoxy]-5-chlorobenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5362061.png)

![[4-(4-methoxybenzyl)-1-(4-methoxypyrimidin-2-yl)piperidin-4-yl]methanol](/img/structure/B5362078.png)
![4-(4-methyl-1H-pyrazol-1-yl)-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B5362086.png)
![7-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5362099.png)
![4-ethyl-5-[1-(4-methoxy-3,5-dimethylbenzoyl)piperidin-3-yl]-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5362114.png)
![methyl 2-(4-hydroxybenzylidene)-5-(4-isopropoxy-3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5362119.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5362136.png)
![N-[3-(methylthio)phenyl]-2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinecarboxamide](/img/structure/B5362144.png)
![5-[(2-fluorophenoxy)methyl]-N-(2-phenoxyethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5362160.png)